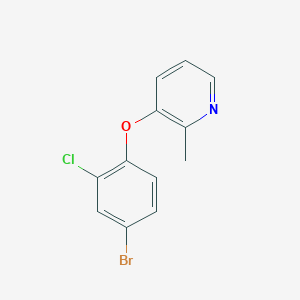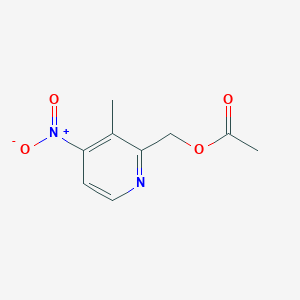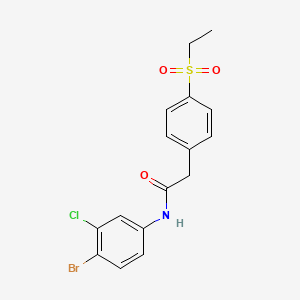
(2-pyridin-2-yl-ethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Pyridin-2-ylethyl)indole is a heterocyclic compound that combines the structural features of both indole and pyridine. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, while pyridine is a simple aromatic ring with a nitrogen atom. The combination of these two structures in 1-(2-pyridin-2-ylethyl)indole results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Pyridin-2-ylethyl)indole can be synthesized through various methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes ortho-iodoanilines and internal alkynes to form the indole ring . Another method involves the Buchwald-Hartwig amination followed by C-H activation to introduce the pyridine moiety . These reactions typically require specific catalysts, ligands, and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of 1-(2-pyridin-2-ylethyl)indole may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Pyridin-2-ylethyl)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the indole ring to indoline.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitro groups, and other electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Wissenschaftliche Forschungsanwendungen
1-(2-Pyridin-2-ylethyl)indole has a wide range of applications in scientific research:
Wirkmechanismus
1-(2-Pyridin-2-ylethyl)indole can be compared with other similar compounds, such as:
Indole: A simpler structure without the pyridine moiety, widely found in nature and used in pharmaceuticals.
Pyridine: A basic aromatic ring with a nitrogen atom, used as a precursor for various chemical syntheses.
Pyrido[1,2-a]indole: A fused ring system combining indole and pyridine, known for its biological activities and fluorescent properties.
Uniqueness: 1-(2-Pyridin-2-ylethyl)indole is unique due to its combination of indole and pyridine structures, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
- Indole
- Pyridine
- Pyrido[1,2-a]indole
Eigenschaften
Molekularformel |
C15H14N2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-(2-pyridin-2-ylethyl)indole |
InChI |
InChI=1S/C15H14N2/c1-2-7-15-13(5-1)8-11-17(15)12-9-14-6-3-4-10-16-14/h1-8,10-11H,9,12H2 |
InChI-Schlüssel |
PGGGPJBOOYCFEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2CCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Pyridazin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13874302.png)









